molecular formula C24H30N2O2 B11455996 Nalpha-(cyclohexylcarbonyl)-N-(2-phenylethyl)phenylalaninamide

Nalpha-(cyclohexylcarbonyl)-N-(2-phenylethyl)phenylalaninamide

Cat. No.: B11455996
M. Wt: 378.5 g/mol
InChI Key: DGCVIXNPVXPQRJ-UHFFFAOYSA-N
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Description

2-(CYCLOHEXYLFORMAMIDO)-3-PHENYL-N-(2-PHENYLETHYL)PROPANAMIDE is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The structure of this compound includes a cyclohexylformamido group, a phenyl group, and a phenylethyl group, making it a complex molecule with significant pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CYCLOHEXYLFORMAMIDO)-3-PHENYL-N-(2-PHENYLETHYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(CYCLOHEXYLFORMAMIDO)-3-PHENYL-N-(2-PHENYLETHYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated analogs, while reduction can produce amine derivatives.

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesia. The molecular pathways involved include the activation of G-protein coupled receptors and the modulation of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(CYCLOHEXYLFORMAMIDO)-3-PHENYL-N-(2-PHENYLETHYL)PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other fentanyl analogs. Its cyclohexylformamido group, in particular, may influence its binding affinity and efficacy at opioid receptors.

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C24H30N2O2/c27-23(21-14-8-3-9-15-21)26-22(18-20-12-6-2-7-13-20)24(28)25-17-16-19-10-4-1-5-11-19/h1-2,4-7,10-13,21-22H,3,8-9,14-18H2,(H,25,28)(H,26,27)

InChI Key

DGCVIXNPVXPQRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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